molecular formula C17H19N3O4S B5063945 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide

3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide

Cat. No. B5063945
M. Wt: 361.4 g/mol
InChI Key: JHTCLHLYLRQIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide, also known as MNSB, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been found to be effective in inhibiting the growth of cancer cells and has potential therapeutic applications.

Scientific Research Applications

3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a complex of enzymes that is involved in protein degradation. This compound has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation.

Mechanism of Action

The mechanism of action of 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide involves the inhibition of the proteasome and NF-κB pathways. This compound binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins in the cell. This results in the activation of the unfolded protein response and the induction of apoptosis in cancer cells. This compound also inhibits the activity of NF-κB by preventing its translocation to the nucleus, leading to the inhibition of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the activity of the proteasome, leading to the accumulation of ubiquitinated proteins in the cell. This results in the activation of the unfolded protein response and the induction of apoptosis. This compound has also been found to inhibit the activity of NF-κB, leading to the inhibition of cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide in lab experiments is its specificity towards the proteasome and NF-κB pathways. This allows for the selective inhibition of these pathways without affecting other cellular processes. This compound has also been found to have low toxicity towards normal cells, making it a potential therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide. One of the areas of interest is the development of this compound derivatives that have improved solubility and bioavailability. Another area of research is the identification of the downstream targets of this compound, which can provide insights into the mechanisms of action of the compound. The potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders, are also being explored. In conclusion, the research on this compound has provided valuable insights into the mechanisms of cancer cell growth and has the potential to lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 3-(4-morpholinylsulfonyl)-N-(2-pyridinylmethyl)benzamide involves the reaction of 2-pyridinemethanol with 3-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, and the compound has been characterized using various analytical techniques such as NMR and mass spectrometry.

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-17(19-13-15-5-1-2-7-18-15)14-4-3-6-16(12-14)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTCLHLYLRQIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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